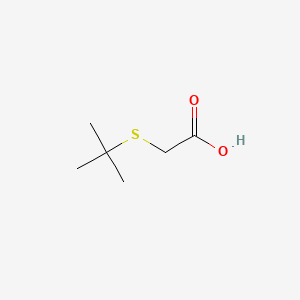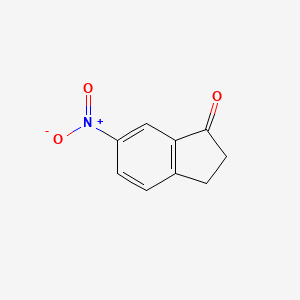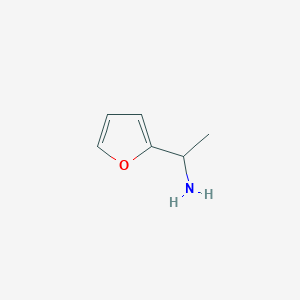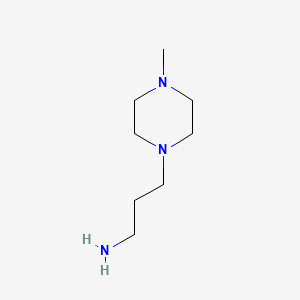
1-(3-アミノプロピル)-4-メチルピペラジン
概要
説明
1-(3-Aminopropyl)-4-methylpiperazine, also known as 1-Methylpiperazine, is an organic compound with the molecular formula C6H14N2. It is a colorless, hygroscopic liquid that is miscible with water and most organic solvents. It is used in a variety of applications, including as a solvent, as a corrosion inhibitor, as a chelating agent, and as a reagent in organic synthesis. It is also used in the synthesis of pharmaceuticals and other organic compounds.
科学的研究の応用
治療薬開発
この化合物は、グリオーマ、神経変性疾患、癌など、さまざまな疾患の治療に可能性を示しています 。エンドサイトーシスによる細胞への取り込み能力は、標的型薬物送達システムの有望な候補となっています。
pH感受性ポリマーの合成
1-(3-アミノプロピル)-4-メチルピペラジンは、pH感受性ポリアスパルタミド誘導体の合成に使用されます。 これらの誘導体は、pH変化に応答するポリマーを作成することに優れており、薬物送達に適用して体内の特定の部位で薬物を放出することができます .
両親媒性ポリマーの調製
この化合物は、さまざまな量のオクタデシルアミン(C18)置換を含むpH感受性両親媒性ポリマーの調製に使用されます。 これらのポリマーは、薬物送達のためのミセルまたは小胞を形成できる自己集合材料を作成するための用途があります .
有機合成中間体
有機合成の中間体として、1-(3-アミノプロピル)-4-メチルピペラジンは、さまざまな化学物質の製造に不可欠です。 フラン-2-カルボニルクロリドと反応させて、薬剤にさらなる用途があるフラン-2-カルボン酸[3-(4-メチルピペラジン-1-イル)プロピル]アミドを調製するために使用されます .
抗菌活性
1-(3-アミノプロピル)-4-メチルピペラジンから合成できるアジリジンを含む特定の分子は、抗菌活性を示します。 これは、新しい抗生物質や抗菌剤の開発の可能性を開きます.
材料科学
1-(3-アミノプロピル)-4-メチルピペラジンのアミン基は、さまざまな材料と結合できるため、材料科学において、強化された特性を持つ新しい化合物を作り出すために価値があります.
製薬試験
この化合物は、製薬試験でも、薬物開発と品質管理プロセスにおける正確な結果を保証するための高品質な基準物質として使用されます .
農薬および染料製造
1-(3-アミノプロピル)-4-メチルピペラジンの汎用性は、農薬および染料の合成における原料および中間体としての用途にまで及び、さまざまな用途の農薬、除草剤、着色料の製造に貢献しています .
作用機序
- The primary targets of this compound include serine/threonine kinases. Specifically, it acts as a master kinase, phosphorylating and activating a subgroup of the AGC family of protein kinases, including protein kinase B (PKB/AKT1, PKB/AKT2, PKB…) .
- In animal models, a single intravenous dose of the compound significantly reduces blood loss induced by anticoagulants, both when administered before and after bleeding injuries .
Target of Action
Mode of Action
- interacts with its targets through charge-charge interactions. It binds noncovalently to unfractionated heparin, low-molecular-weight heparin, and direct oral anticoagulants (DOACs). This binding is similar to that observed with DOACs.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1-(3-Aminopropyl)-4-methylpiperazine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as polyamine oxidases, which are involved in the catabolism of polyamines . These interactions often result in the production of hydrogen peroxide and other reactive species, which can influence cellular signaling pathways. Additionally, 1-(3-Aminopropyl)-4-methylpiperazine can bind to proteins and nucleic acids, affecting their structure and function .
Cellular Effects
The effects of 1-(3-Aminopropyl)-4-methylpiperazine on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in plant cells, polyamines like 1-(3-Aminopropyl)-4-methylpiperazine can modulate ion transport, calcium dynamics, and protein kinase activities, leading to changes in growth and stress responses . In mammalian cells, it may affect processes such as cell proliferation and apoptosis through its interactions with signaling molecules and transcription factors .
Molecular Mechanism
At the molecular level, 1-(3-Aminopropyl)-4-methylpiperazine exerts its effects through various mechanisms. It can bind to enzymes and inhibit or activate their activities, depending on the context . For instance, it may inhibit polyamine oxidases, leading to an accumulation of polyamines and subsequent changes in cellular functions . Additionally, 1-(3-Aminopropyl)-4-methylpiperazine can interact with DNA and RNA, influencing gene expression by altering the binding of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and effects of 1-(3-Aminopropyl)-4-methylpiperazine can change over time in laboratory settings. It is generally stable under standard laboratory conditions, but its degradation products can also have biological activities . Long-term exposure to 1-(3-Aminopropyl)-4-methylpiperazine in in vitro and in vivo studies has shown that it can lead to sustained changes in cellular functions, such as altered gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of 1-(3-Aminopropyl)-4-methylpiperazine vary with dosage in animal models. At low doses, it may have beneficial effects, such as promoting cell growth and survival . At high doses, it can be toxic and cause adverse effects, including oxidative stress and cell death . Threshold effects have been observed, where a certain concentration is required to elicit a biological response .
Metabolic Pathways
1-(3-Aminopropyl)-4-methylpiperazine is involved in several metabolic pathways, particularly those related to polyamine metabolism . It can be metabolized by enzymes such as polyamine oxidases, leading to the production of metabolites like 1,3-diaminopropane and hydrogen peroxide . These metabolites can further participate in various biochemical reactions, influencing cellular functions and metabolic flux .
Transport and Distribution
Within cells and tissues, 1-(3-Aminopropyl)-4-methylpiperazine is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization within specific cellular compartments can affect its activity and function .
Subcellular Localization
The subcellular localization of 1-(3-Aminopropyl)-4-methylpiperazine is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression . Alternatively, it may be found in the cytoplasm or other organelles, where it can modulate various cellular processes .
特性
IUPAC Name |
3-(4-methylpiperazin-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c1-10-5-7-11(8-6-10)4-2-3-9/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUABPVONIGVAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063527 | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4572-03-6 | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4572-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004572036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Aminopropyl)-4-methylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Piperazinepropanamine, 4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methylpiperazin-1-yl)propylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






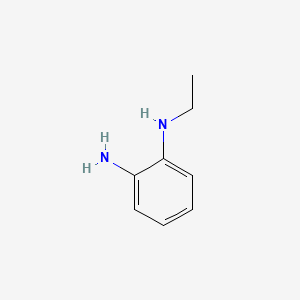
![1-[3-(Trimethoxysilyl)propyl]urea](/img/structure/B1293870.png)
